molecular formula C10H15NO3 B2721270 (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid CAS No. 2361608-98-0

(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid

Cat. No. B2721270
CAS RN: 2361608-98-0
M. Wt: 197.234
InChI Key: GBIGNYGWMRQHSO-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thermogravimetric analysis (TGA) is a method that provides information about physical phenomena, such as phase transitions, absorption, adsorption and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .

Scientific Research Applications

Antibacterial Agents

Studies have synthesized and evaluated derivatives related to (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid for their antibacterial activities. For instance, Miyamoto et al. (1990) prepared a series of substituted 4-oxoquinoline-3-carboxylic acids and tested them against both gram-positive and gram-negative bacteria, finding compounds with highly potent antibacterial activity Miyamoto et al., 1990.

Structural Elucidation and Computational Studies

Hayani et al. (2021) synthesized new derivatives based on esterification reactions, followed by alkylation, with their structures confirmed using X-ray crystallography and their interactions studied through molecular docking, demonstrating the potential for various scientific applications Hayani et al., 2021.

Antiallergic Activity

Peet et al. (1985) synthesized a group of 1,4-dihydro-4-oxoquinoline-2- and -3-carboxylic acid esters and found several compounds displaying antiallergic activity, although accompanied by toxicity in rats, highlighting a potential research area for developing antiallergic compounds Peet et al., 1985.

NMDA Receptor Antagonism

Research by Carling et al. (1992) into 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid revealed their in vitro antagonist activity at the glycine site on the NMDA receptor. This research suggests a potential for therapeutic applications targeting the NMDA receptor Carling et al., 1992.

Photochemistry and Photolysis

Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline, demonstrating its greater efficiency and potential applications in biological studies Fedoryak & Dore, 2002.

properties

IUPAC Name

(4aS,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-4-6-10(9(13)14)5-2-1-3-7(10)11-8/h7H,1-6H2,(H,11,12)(H,13,14)/t7-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIGNYGWMRQHSO-XVKPBYJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC(=O)NC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CCC(=O)N[C@H]2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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